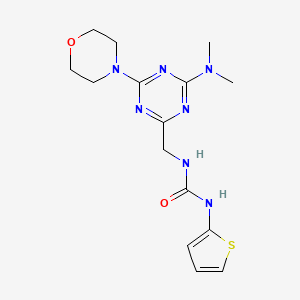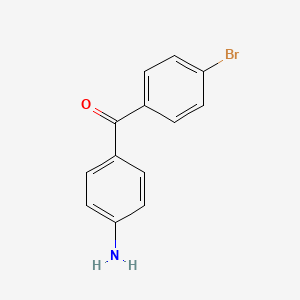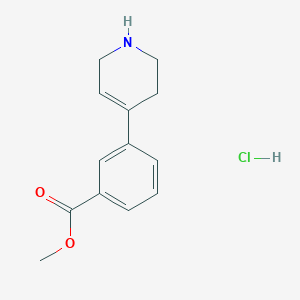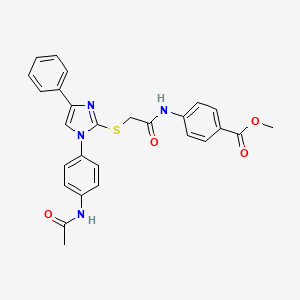
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is an intricate organic compound characterized by its distinctive triazine core structure linked to a urea derivative with a thiophene ring. This compound boasts a multidimensional chemical structure that facilitates a variety of reactions and applications in scientific research, notably in fields such as organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Triazine Core: : The triazine core is prepared via the nucleophilic substitution reaction of cyanuric chloride with dimethylamine and morpholine, facilitated under controlled pH conditions to ensure selective substitution at specific positions of the triazine ring.
Linking with the Thiophene Urea Derivative: : The triazine intermediate is further reacted with thiophen-2-yl isocyanate in an anhydrous environment, employing catalysts such as triethylamine to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity:
Batch Reactors: : Employing batch reactors to control reaction parameters like temperature and pressure rigorously.
High-Performance Liquid Chromatography (HPLC): : Utilized for purification to achieve high-quality product standards.
Cost-Effective Reagents: : Selecting economically viable reagents and catalysts to reduce production costs while maintaining efficacy.
化学反应分析
Types of Reactions
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reduction reactions typically involve the use of sodium borohydride or lithium aluminum hydride, targeting the urea linkage or triazine moiety.
Substitution: : Nucleophilic substitution reactions can occur at the dimethylamino and morpholino groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-CPBA.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Ammonia, primary amines.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Urea reduction products, triazine ring modifications.
Substitution: : Derivatives with varied amino group substitutions.
科学研究应用
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the development of more complex molecules. Its triazine core is a common motif in ligands for metal complexation, facilitating catalysis.
Biology
In the realm of biology, it is utilized for its potential biological activity, particularly as a template for enzyme inhibitors and receptor modulators.
Medicine
Medically, this compound is investigated for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry
In industrial applications, it plays a role in the synthesis of advanced materials, such as polymers with specific electronic properties, due to its robust chemical stability and electronic characteristics.
作用机制
The mechanism of action of 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Binding to active sites of enzymes, inhibiting enzymatic activity, or modulating receptor functions. This can disrupt biological pathways crucial for microbial survival or cancer cell proliferation.
相似化合物的比较
Similar Compounds
1-((4-(Dimethylamino)-6-piperidino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea
1-((4-(Diethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(fur-2-yl)urea
Highlighting Its Uniqueness
What sets 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea apart is its unique combination of the morpholino group and the thiophene ring, which imparts unique electronic and steric properties, enhancing its biological and chemical reactivity compared to its analogs.
So, how's that for a breakdown of our compound? Pretty wild how one molecule can pack so many secrets and applications!
属性
IUPAC Name |
1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2S/c1-21(2)13-17-11(10-16-15(23)19-12-4-3-9-25-12)18-14(20-13)22-5-7-24-8-6-22/h3-4,9H,5-8,10H2,1-2H3,(H2,16,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSPNSVWVLQXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid](/img/structure/B2437243.png)

![3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2437248.png)


![Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B2437251.png)

![ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate](/img/structure/B2437253.png)
![[1-(Triazol-1-yl)cyclopropyl]methanol](/img/structure/B2437256.png)
![2-Amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile](/img/structure/B2437257.png)

![4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2437260.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2437262.png)
![ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B2437266.png)
